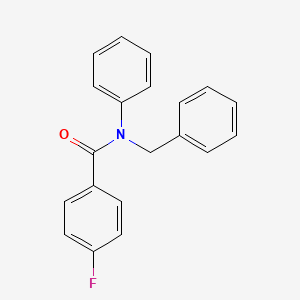

N-benzyl-4-fluoro-N-phenylbenzamide

Description

Contextualization within N,N-Disubstituted Benzamide (B126) Chemistry

N-benzyl-4-fluoro-N-phenylbenzamide belongs to the broad class of N,N-disubstituted benzamides. This class of compounds is characterized by a central benzamide core where the amide nitrogen is bonded to two different substituent groups, in this hypothetical case, a benzyl (B1604629) group and a phenyl group. The structure also features a fluorine atom at the 4-position of the benzoyl group.

The general structure of N,N-disubstituted benzamides makes them versatile scaffolds in various fields of chemical research. The synthesis of such compounds typically involves the acylation of a secondary amine with a benzoyl chloride derivative. For this compound, a plausible synthetic route would be the reaction of 4-fluorobenzoyl chloride with N-benzylaniline. General procedures for the synthesis of N-substituted benzamides are well-established, often using a coupling reagent to facilitate the formation of the amide bond. nanobioletters.com

The presence of a fluorine atom is a common strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.govnih.gov Specifically, the incorporation of fluorine can influence crystal packing and in some cases, suppress structural disorder. acs.org The N-benzyl group is also a significant structural motif in drug discovery, known for its ability to engage in crucial interactions with biological targets. nih.gov

Research Significance and Future Directions in Chemical Synthesis and Molecular Design

Given the absence of specific research on this compound, its significance can only be projected based on the activities of related N-substituted benzamide derivatives. Many N-substituted benzamides have been investigated for their biological activities, including as antitumor and antimicrobial agents. nanobioletters.comresearchgate.netnih.govnih.gov Fluorinated benzamides, in particular, have been synthesized for applications in neuroleptic drugs and as ligands for PET imaging. nih.govnih.gov

Future Directions:

Synthesis and Characterization: The primary step would be the actual synthesis and purification of this compound. Following synthesis, comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to confirm its structure and provide foundational data. nsf.govbohrium.com

Biological Screening: Based on the profiles of similar compounds, a logical research direction would be to screen it for various biological activities. Areas of interest could include its potential as an inhibitor for specific enzymes (like histone deacetylases, a target for some benzamides) or its activity against cancer cell lines or microbial pathogens. researchgate.netnih.gov

Materials Science: The presence of aromatic rings and a polar amide group suggests potential applications in materials science. Investigations could explore its liquid crystal properties, its ability to form stable molecular assemblies, or its utility as a building block for more complex polymers.

Computational Modeling: In parallel with synthetic efforts, molecular modeling studies could predict the compound's three-dimensional structure, electronic properties, and potential binding modes to various protein targets. This could help prioritize and guide experimental screening efforts.

Until such research is undertaken and published, no detailed findings or data tables for this compound can be accurately presented.

Structure

3D Structure

Properties

Molecular Formula |

C20H16FNO |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

N-benzyl-4-fluoro-N-phenylbenzamide |

InChI |

InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1-14H,15H2 |

InChI Key |

KIKKVFRJNFUBJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Fluoro N Phenylbenzamide and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The formation of the amide linkage in N-benzyl-4-fluoro-N-phenylbenzamide typically involves the coupling of a carboxylic acid derivative with an amine. The specific methodologies employed are often dictated by the desired yield, substrate scope, and tolerance of other functional groups within the molecule.

Amidation Reactions and Coupling Agent Strategies

Amidation reactions represent the most direct and widely used method for synthesizing amides. These reactions generally involve the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.

The synthesis of N-phenylbenzamide derivatives often starts from aniline (B41778) or its substituted counterparts. vedantu.com In a typical procedure, 4-fluorobenzoic acid would be converted to its more reactive acid chloride, often using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with N-benzylaniline. nih.gov The presence of a base, such as pyridine (B92270) or triethylamine, is crucial to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in

Alternatively, direct condensation of the carboxylic acid and the amine can be achieved using dehydrating agents, although this method is often less efficient for less reactive anilines. The reactivity of the aniline derivative can be influenced by the electronic nature of its substituents; electron-donating groups tend to increase nucleophilicity, while electron-withdrawing groups have the opposite effect. nih.gov

Carbodiimide coupling agents are extensively used to facilitate amide bond formation under mild conditions, avoiding the need for harsh reagents like thionyl chloride. chemistrysteps.com Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and N,N'-diisopropylcarbodiimide (DIC). interchim.frcbijournal.com

These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. analis.com.my The amine then attacks this intermediate to form the amide bond. To improve reaction rates, suppress side reactions, and minimize racemization (if chiral centers are present), auxiliary reagents are often added. acs.orgresearchgate.net These include 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.govcommonorganicchemistry.com HOBt, for instance, reacts with the O-acylisourea to form an active ester, which is less prone to side reactions and more reactive towards the amine. luxembourg-bio.com DMAP can act as an acyl transfer catalyst, further accelerating the reaction. nih.gov

A typical protocol for synthesizing this compound using this strategy would involve stirring 4-fluorobenzoic acid, N-benzylaniline, EDC, and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. commonorganicchemistry.commdpi.com

Table 1: Common Carbodiimide Coupling Systems

| Coupling Agent | Auxiliary Reagent | Key Features |

|---|---|---|

| DCC | HOBt, DMAP | Forms a urea (B33335) byproduct (DCU) that is insoluble in many organic solvents, facilitating removal by filtration. analis.com.myyoutube.com |

| EDC | HOBt, DMAP | The urea byproduct is water-soluble, allowing for easy removal by aqueous extraction. interchim.franalis.com.my |

An alternative approach to amide synthesis involves the use of thioamides as precursors. Thioamides, which are isosteres of amides where the carbonyl oxygen is replaced by sulfur, can undergo nucleophilic substitution with amines. rsc.orgresearchgate.netchemrxiv.org This transamidation process can be an effective way to form new amide bonds. nih.gov

The reaction typically involves activating the thioamide to make it more susceptible to nucleophilic attack. nih.gov This can be achieved through various methods, including the use of metal catalysts or by modifying the thioamide itself to increase its reactivity. rsc.org While less common than traditional amidation methods, this strategy offers a unique pathway for the synthesis of certain amides and can be particularly useful when other methods fail. The physiochemical properties of thioamides, such as their increased reactivity with nucleophiles compared to amides, make them valuable intermediates in organic synthesis. nih.gov

Catalytic Approaches in N-Substituted Benzamide (B126) Formation

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, including the synthesis of amides.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, have revolutionized the synthesis of N-aryl amides. mit.edu This methodology allows for the direct coupling of an aryl halide or triflate with an amide. In the context of synthesizing a derivative of this compound, one could envision a reaction between an appropriately substituted aryl halide (e.g., 4-fluorobenzoyl chloride) and an aniline derivative in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.govresearchgate.net

Another palladium-catalyzed approach is the aminocarbonylation of aryl halides. organic-chemistry.org This reaction introduces a carbonyl group and an amine in a single step. For instance, an aryl halide could be reacted with carbon monoxide and N-benzylaniline in the presence of a palladium catalyst to yield the desired N-substituted benzamide. researchgate.net These catalytic methods often offer high efficiency, broad substrate scope, and good functional group tolerance. organic-chemistry.org

Nickel-Catalyzed Cross-Electrophile Coupling for Benzamide Scaffolds

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for constructing carbon-carbon and carbon-heteroatom bonds, offering an alternative to traditional cross-coupling reactions that often require pre-formed organometallic reagents. wisc.edu This strategy involves the direct coupling of two different electrophiles, typically in the presence of a nickel catalyst and a stoichiometric reductant like zinc or manganese powder. nih.govacs.org

For the synthesis of benzamide scaffolds, this methodology can be particularly useful. For instance, a nickel-catalyzed denitrogenative cross-electrophile coupling of benzotriazinones with aryl bromides has been developed to generate a variety of ortho-arylated benzamide derivatives. nih.gov This reaction proceeds with good functional group tolerance, utilizing zinc as the reductant. nih.gov Similarly, coupling benzotriazinones with unactivated alkyl halides (chlorides, bromides, and iodides) can furnish ortho-alkylated secondary benzamides in modest to good yields under mild conditions, using manganese as the reductant. acs.org

The key to these transformations is the ability of the nickel catalyst to facilitate the coupling of two distinct electrophilic partners selectively. wisc.edunih.gov The general approach avoids the use of stoichiometric organometallic reagents, which can be sensitive or difficult to prepare. acs.org Challenges in cross-electrophile coupling often revolve around achieving high cross-selectivity over homodimerization of the starting electrophiles. nih.gov The development of specific ligands and the use of additives like lithium chloride or sodium iodide can be crucial for enhancing catalyst turnover, selectivity, and efficiency, even allowing for the coupling of less reactive electrophiles like aryl and alkyl chlorides. wisc.edunih.gov

Microwave-Assisted Synthetic Protocols for Amide Bond Formation

Microwave-assisted organic synthesis (MAOS) has become a prominent technique for accelerating chemical reactions, including the formation of amide bonds. benthamdirect.com Compared to conventional heating, microwave irradiation can significantly shorten reaction times, improve yields, and promote greener chemical processes. nih.govingentaconnect.com

Several protocols for microwave-assisted amide synthesis have been reported. One approach involves the direct condensation of carboxylic acids and amines. For example, using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst under solvent-free microwave conditions allows for the rapid and effective synthesis of amides. nih.govnih.gov This method is noted for its simple, environmentally friendly workup procedure, often eliminating the need for chromatographic purification for secondary amides due to high yields. nih.govnih.gov

Another strategy employs coupling agents under microwave irradiation. A one-pot synthesis can be achieved by activating a carboxylic acid with a reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of an amine. ingentaconnect.comacs.org Such methods have been shown to be efficient, offering faster reaction rates and moderate to excellent yields. ingentaconnect.com Some green chemistry approaches utilize catalysts derived from agro-waste, further enhancing the eco-friendly nature of the synthesis. ingentaconnect.com The use of specialized surfactants can also enable fast amide couplings in water, with the product precipitating out, thereby avoiding the need for extraction with organic solvents or purification by column chromatography. acs.org

| Catalyst/Reagent | Starting Materials | Conditions | Key Advantages | Reference(s) |

| Ceric Ammonium Nitrate (CAN) | Carboxylic Acids & Amines | Solvent-free, Microwave | Fast, high yields, simple workup, no chromatography needed for secondary amides. | nih.gov, nih.gov |

| EDC·HCl / Agro-waste extract | Carboxylic Acids & Primary Amines | Microwave | Eco-friendly, fast, simple workup, recrystallization for purification. | ingentaconnect.com |

| Palladium Acetate / Phosphine Ligands | 2-halo-arylacetic acids & Amines | Microwave (amide formation), then Pd-catalyzed intramolecular amidation | Efficient route to N-substituted oxindoles, can be a one-pot process. | acs.org |

| EDC / PS-750-M Surfactant | Carboxylic Acids & Amines | In water, 60 °C, 10-45 min | Extremely fast, no organic solvent for extraction or purification required. | acs.org |

Advanced Synthetic Approaches and Regioselectivity Control

The synthesis of precisely substituted aromatic compounds like this compound relies on advanced methods that control the placement of functional groups on the aromatic rings.

Strategies for Introducing the Fluorine Atom (e.g., through fluorinating agents)

The incorporation of fluorine into organic molecules can significantly alter their biological and chemical properties. numberanalytics.comriken.jpumich.edu For aromatic systems, electrophilic fluorination is a common strategy. numberanalytics.comwikipedia.org This method utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). alfa-chemistry.com

A variety of N-F reagents have been developed that are relatively stable, safe to handle, and effective for the fluorination of electron-rich aromatic compounds. wikipedia.orgacsgcipr.org The reactivity of these agents can be tuned by modifying their chemical structure. alfa-chemistry.com Key examples include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. wikipedia.orgalfa-chemistry.comnumberanalytics.com These reagents can fluorinate a range of substrates, including aromatic hydrocarbons and amides, under mild conditions. alfa-chemistry.com However, a common challenge in the fluorination of aromatic compounds is controlling the regioselectivity, particularly the ortho/para selectivity. wikipedia.org

| Fluorinating Agent | Abbreviation | Common Substrates | Characteristics | Reference(s) |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electron-rich aromatics, enol ethers, enamines | Stable, low toxicity, strong oxidizing properties. | wikipedia.org, alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Aromatics, olefins, amides, nitriles | Economical, stable, safe, soluble in various organic solvents. | wikipedia.org, alfa-chemistry.com |

| N-Fluoropyridinium Salts | NFPy | Enol compounds, multi-electron aromatics | Reactivity is tunable by changing substituents on the pyridine ring. | alfa-chemistry.com |

Controlled Functionalization of Aromatic Rings

Achieving regioselective functionalization—the ability to introduce a chemical group at a specific position on a molecule—is a central challenge in organic synthesis. nih.govnih.gov For complex benzamide structures, controlling the substitution pattern on both aniline and benzoyl rings is crucial.

Strategies often rely on directing groups, which steer a reagent to a particular position, or on the inherent reactivity differences of C-H bonds within the molecule. For instance, in poly-halogenated aromatic systems, sequential metal-catalyzed cross-coupling reactions or lithium-halogen exchanges can be used to introduce different functional groups at specific positions with high regioselectivity. nih.govthieme-connect.com This allows for the creation of a library of highly functionalized and structurally diverse atropisomeric benzamides from a common intermediate. nih.gov

Direct C-H functionalization is an increasingly powerful, atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides. nih.gov For aromatic amides, ortho-selective functionalization can often be achieved because the amide group itself can act as a directing group, coordinating to a metal catalyst and guiding the reaction to a nearby C-H bond. researchgate.net However, achieving functionalization at more remote meta or para positions is more challenging and often requires the design of specialized ligands or catalytic systems. researchgate.net By carefully selecting catalysts and reaction conditions, it is possible to achieve regioselective arylation, alkylation, or amination on the aromatic rings of benzamide scaffolds. nih.govorganic-chemistry.org

Optimization of Synthetic Efficiency and Purity in this compound Preparation

Purification Techniques (e.g., Recrystallization, Column Chromatography)

Following a synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, reagents, and by-products. biotage.com Standard laboratory techniques such as recrystallization and column chromatography are essential for isolating the target amide. nih.govrsc.org

Recrystallization is a purification technique for solid compounds. youtube.com It involves dissolving the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but insoluble at lower temperatures. youtube.com As the solution cools, the pure product crystallizes out, while impurities remain dissolved in the solvent. youtube.com The choice of solvent is critical for successful recrystallization. youtube.com For benzamide derivatives, solvents like ethanol (B145695) are often used. nih.gov In some cases, a simple filtration and washing procedure is sufficient, especially if the reaction proceeds cleanly and with high yield. nih.govnih.gov

Column Chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) while a mobile phase (a solvent or solvent mixture) passes through it. biotage.comrsc.org Compounds that interact more weakly with the stationary phase travel down the column faster, allowing for separation. researchgate.net For amide purification, normal-phase chromatography using silica gel with solvent systems like ethyl acetate/pentane or ethyl acetate/petroleum ether is common. rsc.orgmdpi.com In cases where the amide and starting materials (like a free amine) are difficult to separate, modifying the procedure, such as by acidifying the mixture to protonate the amine and make it highly polar, can be effective. researchgate.net For very polar compounds, reversed-phase chromatography may be employed. biotage.com

Analytical Methods for Monitoring Reaction Progress and Product Purity

The synthesis of this compound requires robust analytical techniques to ensure efficient reaction conversion and high purity of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the predominant methods employed for these purposes due to their efficiency, accuracy, and adaptability to the chemical properties of the reactants, intermediates, and the target compound.

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the real-time monitoring of the synthetic progress of this compound. Its primary advantages are speed, low cost, and the ability to run multiple samples simultaneously, which allows for a quick assessment of the reaction's status. nsf.gov

Monitoring Reaction Progress: To monitor the acylation reaction between 4-fluorobenzoyl chloride and N-benzylaniline (or a similar amide formation reaction), a small aliquot of the reaction mixture is spotted onto a TLC plate at regular intervals. The plate is typically a silica gel stationary phase. Alongside the reaction mixture, spots of the starting materials (e.g., N-benzylaniline and 4-fluorobenzoyl chloride) and a reference standard of the pure product, if available, are also applied.

The mobile phase, or eluent, is a critical parameter and is chosen based on the polarity of the compounds. For N-substituted benzamides, a non-polar to moderately polar solvent system is generally effective. A common choice is a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. The optimal ratio is determined empirically to achieve a good separation of spots, ideally with the product's retention factor (Rf) value around 0.3-0.5 for accurate assessment.

As the reaction proceeds, the intensity of the spots corresponding to the starting materials will decrease, while the spot corresponding to the this compound product will intensify. The reaction is generally considered complete when the starting material spots are no longer visible by the chosen visualization method (typically UV light at 254 nm, as the aromatic rings in the molecule are UV-active).

Assessing Purity: Post-synthesis and after workup and purification, TLC is used for a preliminary assessment of the product's purity. A single, well-defined spot at the expected Rf value suggests a high degree of purity. The presence of additional spots indicates impurities, which could be unreacted starting materials, by-products, or decomposition products.

Illustrative TLC Data: The following table provides hypothetical, yet representative, TLC data for the synthesis of this compound.

| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Visualization |

| N-benzylaniline (Starting Material) | 0.65 | UV (254 nm) |

| 4-fluorobenzoyl chloride (Starting Material) | 0.80 | UV (254 nm), reacts with moisture |

| This compound (Product) | 0.40 | UV (254 nm) |

This interactive table allows for sorting and filtering of the data presented.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative and precise analysis of both reaction progress and final product purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. nih.gov It offers higher resolution, sensitivity, and reproducibility compared to TLC.

Monitoring Reaction Progress: Similar to TLC, small aliquots of the reaction mixture can be periodically withdrawn, diluted with a suitable solvent, and injected into the HPLC system. A reversed-phase C18 column is typically used for the analysis of benzamide derivatives, as these columns are effective at separating compounds based on their hydrophobicity. nih.gov

The mobile phase often consists of a mixture of water (often with a modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution method, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the separation of compounds with a wide range of polarities, from the polar starting materials to the more non-polar product.

The reaction's progress is monitored by observing the decrease in the peak areas of the reactants and the corresponding increase in the peak area of the product. The retention time (tR) is characteristic for each compound under specific chromatographic conditions.

Determining Product Purity: HPLC is the definitive method for determining the final purity of this compound. A high-resolution chromatogram of the purified product should ideally show a single major peak. The purity is typically calculated based on the relative area of the main product peak as a percentage of the total area of all peaks in the chromatogram (area percent method). Modern HPLC systems with UV detectors, such as a Diode Array Detector (DAD), can also confirm the peak's identity and purity by comparing its UV spectrum to that of a reference standard.

Illustrative HPLC Data: Below is a table of expected retention times for the compounds involved in the synthesis, based on typical RP-HPLC conditions.

| Compound | Retention Time (tR) in minutes | Detection Wavelength (nm) |

| 4-fluorobenzoic acid (potential impurity) | 3.5 | 254 |

| N-benzylaniline (Starting Material) | 8.2 | 254 |

| This compound (Product) | 12.7 | 254 |

This interactive table can be used to compare the retention times of the different compounds.

The combination of TLC for rapid, qualitative checks and HPLC for quantitative, high-resolution analysis provides a comprehensive analytical strategy for the synthesis and quality control of this compound. researchgate.netindexcopernicus.com

Chemical Reactivity and Transformation Pathways of N Benzyl 4 Fluoro N Phenylbenzamide

Reactivity of the Amide Functionality

The amide bond is a cornerstone of organic chemistry and biology, and its reactivity in N-benzyl-4-fluoro-N-phenylbenzamide is a key aspect of the molecule's chemical profile. The stability of the amide bond is significant, yet it can be cleaved or transformed under specific conditions.

The hydrolysis of the amide bond in this compound involves the cleavage of the carbonyl-nitrogen bond, which can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. The departure of the amine (N-benzyl-N-phenylamine) as the leaving group, following proton transfer, results in the formation of 4-fluorobenzoic acid. The deprotection of amide groups to yield the corresponding amino compounds can be achieved under acidic conditions, for instance, by using a mixture of sulfuric acid, acetic acid, and water at elevated temperatures. researchgate.net

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the N-benzyl-N-phenylaminyl anion as the leaving group. This is generally a more challenging pathway for tertiary amides due to the poor leaving group ability of the dialkylaminyl anion.

The general mechanisms are depicted in the table below:

| Catalyst | Step 1 | Step 2 | Step 3 | Products |

| Acid (H₃O⁺) | Protonation of the carbonyl oxygen. | Nucleophilic attack by water on the carbonyl carbon. | Elimination of the amine leaving group. | 4-fluorobenzoic acid and N-benzyl-N-phenylamine. |

| Base (OH⁻) | Nucleophilic attack by hydroxide on the carbonyl carbon. | Formation of a tetrahedral intermediate. | Elimination of the amide anion. | 4-fluorobenzoate and N-benzyl-N-phenylamine. |

The amide functionality of this compound can be reduced to the corresponding amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion. A second hydride addition to the iminium ion yields the final amine product, N-(4-fluorobenzyl)-N-phenylbenzylamine.

Another reductive pathway is catalytic hydrogenation. However, this method is generally less effective for the reduction of amides compared to other carbonyl compounds and often requires harsh conditions such as high pressures and temperatures, along with specialized catalysts. For some related benzamide (B126) structures, reduction of nitro groups has been successfully carried out by Parr hydrogenation with a 5% Pd-C catalyst. nih.gov

A summary of reductive transformations is provided in the table below:

| Reagent | Intermediate | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Iminium ion | N-(4-fluorobenzyl)-N-phenylbenzylamine | Anhydrous ether or THF |

| Catalytic Hydrogenation (H₂/Catalyst) | Not well-defined | N-(4-fluorobenzyl)-N-phenylbenzylamine | High pressure, high temperature |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzamide Core

The three aromatic rings of this compound present opportunities for electrophilic and nucleophilic substitution reactions. The regioselectivity of these reactions is influenced by the electronic effects of the substituents on each ring.

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions. ethz.ch In the case of this compound, the N-phenyl ring is the most likely site for these reactions due to the activating effect of the nitrogen atom. The benzoyl group attached to the nitrogen is deactivating, making the 4-fluorobenzoyl ring less susceptible to electrophilic attack. The benzyl (B1604629) group is a separate entity and its reactivity would be independent of the main benzamide structure.

The Friedel-Crafts benzoylation of the related compound 4-fluoro-N-phenylbenzamide has been shown to proceed in good yield. researchgate.net The reaction can be carried out using ionic liquids such as [BMIM]BF₄ or [BMIM]PF₆, and a shorter reaction time can be achieved with solvent-free microwave irradiation. researchgate.net The benzoylation occurs primarily at the para-position of the N-phenyl ring, driven by the ortho,para-directing effect of the amide group. researchgate.net The presence of electron-withdrawing groups on the aniline (B41778) ring requires higher temperatures and longer reaction times. researchgate.net

| Reaction | Reagents | Catalyst | Primary Product |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl) | Lewis Acid (e.g., AlCl₃) | N-benzyl-4-fluoro-N-(4-acetylphenyl)benzamide |

| Friedel-Crafts Benzoylation | Benzoyl chloride | Lewis Acid (e.g., AlCl₃) or Ionic Liquid | N-benzyl-4-fluoro-N-(4-benzoylphenyl)benzamide |

Halogenation of this compound is another example of electrophilic aromatic substitution. The regioselectivity will again be dictated by the directing effects of the substituents on each aromatic ring. The N-phenyl ring is the most activated towards electrophilic attack. The amide nitrogen will direct incoming electrophiles to the ortho and para positions. Given that the para position is already substituted by the benzoyl group, halogenation is most likely to occur at the ortho positions.

The 4-fluorobenzoyl ring is deactivated by the carbonyl group and further deactivated by the fluorine atom, making it less reactive towards halogenation. The benzyl ring would undergo halogenation as if it were a substituted toluene, with the substitution pattern depending on the specific halogenating agent and reaction conditions.

Exploration of Radical and Photochemical Reactivity of this compound

The study of radical and photochemical reactions of this compound is a more specialized area. However, the structural motifs present in the molecule suggest potential for such transformations. Mechanistic studies on related compounds have demonstrated the possibility of a free radical pathway for certain transformations. researchgate.net

The presence of the benzyl group suggests the possibility of benzylic radical formation through hydrogen abstraction, which could then lead to a variety of subsequent reactions. Photochemical reactions could potentially involve excitation of the aromatic rings or the carbonyl group, leading to rearrangements, cyclizations, or fragmentation reactions. For instance, some related compounds undergo unimolecular radical nucleophilic substitution (SRN1) reactions. nih.gov

Further research in this area would be necessary to fully elucidate the radical and photochemical reactivity of this compound.

Derivatization Strategies and Functional Group Interconversions on the Benzyl and Phenyl Moieties

The chemical architecture of this compound offers multiple sites for synthetic modification, allowing for the introduction of diverse functional groups and the construction of new derivatives. The benzyl and phenyl moieties, in particular, are amenable to a range of derivatization strategies and functional group interconversions, enabling the exploration of structure-activity relationships and the development of novel compounds. These transformations can be broadly categorized into reactions targeting the benzylic position, the benzyl ring, and the N-phenyl ring.

The reactivity of each moiety is influenced by the electronic properties of the parent molecule. The N-phenyl ring is activated towards electrophilic substitution by the electron-donating effect of the nitrogen atom, while the 4-fluorobenzoyl group is deactivated. Conversely, the fluorine atom on the benzoyl phenyl ring can be a site for nucleophilic aromatic substitution under specific conditions. The benzylic methylene (B1212753) group is activated for radical reactions and oxidation due to the stability of the resulting benzylic radical or cation.

Derivatization of the Benzyl Moiety

The benzyl group presents opportunities for functionalization at both the aromatic ring and the benzylic methylene bridge.

Electrophilic Aromatic Substitution on the Benzyl Ring:

The benzyl group's phenyl ring can undergo electrophilic aromatic substitution reactions. The position of substitution (ortho, meta, or para) is directed by the activating nature of the alkyl substituent (the rest of the molecule). Typically, this leads to a mixture of ortho and para products. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the benzyl ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. The nitro group can be further reduced to an amino group, providing a handle for further derivatization.

Halogenation: Bromination or chlorination of the benzyl ring can be accomplished using elemental bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, onto the benzyl ring using an alkyl halide or acyl halide with a Lewis acid catalyst.

Functional Group Interconversions at the Benzylic Position:

The methylene bridge of the benzyl group is a key site for a variety of transformations:

Benzylic Bromination: The hydrogen atoms on the benzylic carbon can be selectively replaced with bromine using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents.

Derivatization of the Phenyl Moieties

Both the N-phenyl and the 4-fluorophenyl rings can be subjected to derivatization, although their reactivity differs due to the influence of the attached functional groups.

Electrophilic Aromatic Substitution on the N-Phenyl Ring:

The nitrogen atom of the amide directs electrophiles primarily to the para position of the N-phenyl ring, with some ortho substitution also possible. The bulky nature of the N-benzyl-4-fluorobenzoyl group can sterically hinder the ortho positions.

Nitration: Similar to the benzyl ring, the N-phenyl ring can be nitrated, typically at the para position.

Halogenation: Bromination of the N-phenyl ring, for instance, with Br₂ in the presence of a Lewis acid, would be expected to yield the para-bromo derivative as the major product. nsf.gov

Nucleophilic Aromatic Substitution on the 4-Fluorophenyl Ring:

The fluorine atom on the 4-fluorobenzoyl moiety, while generally unreactive, can undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or when activated by strongly electron-withdrawing groups. This allows for the introduction of various nucleophiles.

Amination: The fluorine atom can be displaced by amines, a reaction that can be facilitated by palladium catalysis. google.com

Alkoxylation and Thiolation: Similarly, alkoxides and thiolates can displace the fluoride (B91410) to form ether and thioether linkages, respectively.

Palladium-Catalyzed Cross-Coupling Reactions:

The carbon-fluorine bond, as well as potential C-H bonds, can participate in palladium-catalyzed cross-coupling reactions, offering a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction can couple the 4-fluorophenyl ring with boronic acids or their esters to form biaryl structures.

Buchwald-Hartwig Amination: This provides an alternative route for C-N bond formation at the 4-position of the benzoyl ring.

The following table summarizes potential derivatization reactions on this compound, based on established reactivity patterns of analogous structures.

| Moiety | Reaction Type | Reagents and Conditions | Potential Product(s) |

| Benzyl Ring | Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitrobenzyl derivatives |

| Halogenation | Br₂, FeBr₃ | Mixture of ortho- and para-bromobenzyl derivatives | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho- and para-acylbenzyl derivatives | |

| Benzylic Position | Bromination | NBS, AIBN, CCl₄ | N-(α-bromobenzyl)-4-fluoro-N-phenylbenzamide |

| Oxidation | KMnO₄, heat | N-benzoyl-4-fluoro-N-phenylbenzamide | |

| N-Phenyl Ring | Nitration | HNO₃, H₂SO₄ | N-benzyl-4-fluoro-N-(4-nitrophenyl)benzamide |

| Bromination | Br₂, FeBr₃ | N-benzyl-4-fluoro-N-(4-bromophenyl)benzamide | |

| 4-Fluorophenyl Ring | Nucleophilic Amination | R₂NH, strong base or Pd catalyst | N-benzyl-N-phenyl-4-(dialkylamino)benzamide |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, base | N-benzyl-N-phenyl-(biphenyl-4-carbonyl)amine derivative |

It is important to note that the specific conditions for these reactions would need to be optimized for this compound to achieve desired selectivity and yields, taking into account the interplay of the electronic and steric effects of the entire molecular structure.

Computational Investigations and Theoretical Modeling of N Benzyl 4 Fluoro N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system, which in turn dictates its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy conformation. For related benzamide (B126) and fluorinated compounds, DFT calculations, often using the B3LYP functional, have been successfully applied to compute optimized structural parameters like bond lengths and angles. eurjchem.comnih.govorientjchem.orgresearchgate.net

Once the geometry is optimized, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface. The MEP is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. orientjchem.orgresearchgate.net In N-benzyl-4-fluoro-N-phenylbenzamide, the electronegative oxygen and fluorine atoms are expected to create regions of negative potential, indicating sites susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, positive potential is often found around the hydrogen atoms of the amide and the aromatic rings.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) This table presents hypothetical data based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths | C=O | 1.23 Å |

| C-N (amide) | 1.36 Å | |

| C-F | 1.35 Å | |

| N-C (benzyl) | 1.47 Å | |

| N-C (phenyl) | 1.43 Å | |

| Bond Angles | O=C-N | 121.5° |

| C-N-C (benzyl) | 118.0° | |

| C-N-C (phenyl) | 119.5° | |

| Dihedral Angles | O=C-N-C (phenyl) | 30.0° |

Computational chemistry is instrumental in predicting the likely outcomes of chemical reactions. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—scientists can predict a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. The LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack. nih.govresearchgate.net

For this compound, the HOMO is likely distributed over the electron-rich phenyl ring, while the LUMO may be centered on the benzoyl moiety, influenced by the electron-withdrawing carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. Furthermore, theoretical calculations can model entire reaction coordinates, such as those for its synthesis via benzylation of a precursor amide, to determine activation energies and identify the most favorable reaction pathways. nsf.govbohrium.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations describe a static molecule, Molecular Dynamics (MD) simulations provide insights into its behavior over time. MD simulations model the movements of atoms and molecules by applying classical mechanics, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov For related benzamide compounds, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govirbbarcelona.org Such simulations for this compound in an aqueous environment would reveal how water molecules arrange around it and how this solvation shell influences its conformational preferences and dynamic stability.

Structure-Activity Relationship (SAR) Modeling at the Molecular Level

Structure-Activity Relationship (SAR) studies aim to connect a molecule's specific structural features to its biological activity. Computational modeling plays a key role in elucidating these relationships at the molecular level.

SAR studies on related classes of compounds, such as N-benzyl phenethylamines and other benzamide derivatives, demonstrate that even minor structural modifications can significantly impact binding affinity for a biological target. nih.govunica.it For this compound, key molecular features influencing binding would include:

The Fluorine Atom: This can alter local electronics and participate in specific interactions like hydrogen bonding or halogen bonding, potentially enhancing binding affinity.

The Amide Group: The carbonyl oxygen and the amide nitrogen are critical hydrogen bond acceptors and donors, respectively, which are often essential for anchoring a ligand in a receptor's binding pocket. nih.gov

The Aromatic Rings: The two phenyl rings and the benzyl (B1604629) group can engage in hydrophobic and π-π stacking interactions with receptor residues. researchgate.net

Table 2: Hypothetical Binding Affinity (Ki) Data for an SAR Study This table presents illustrative data to show how molecular modifications could influence binding affinity.

| Compound | R1 (Position 4) | R2 (N-substituent) | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1 (Target) | -F | -Benzyl | 15 |

| 2 | -H | -Benzyl | 45 |

| 3 | -Cl | -Benzyl | 20 |

| 4 | -F | -Methyl | 150 |

The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a receptor. This compound has several rotatable bonds, leading to a complex conformational landscape. Studies on similar tertiary amides have shown that rotation around the amide C-N bond can be hindered, leading to distinct and stable rotamers (E/Z isomers). scielo.brfigshare.com

Computational methods can systematically explore these possibilities to identify low-energy, stable conformations. nih.gov This analysis is critical because only specific conformations may fit into a receptor's binding site. Ligand-receptor interaction studies, often performed using molecular docking and MD simulations, visualize how the most stable or "bioactive" conformation of this compound interacts with the amino acid residues of a target protein. unica.itnih.gov These studies can map out the network of hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing a detailed molecular basis for its activity. researchgate.net

Influence of Fluorine Substitution on Molecular Interactions

The introduction of a fluorine atom onto the benzamide scaffold, as seen in this compound, significantly modulates the molecule's electronic properties and, consequently, its intermolecular interaction landscape. Computational and theoretical modeling studies on related fluorinated organic molecules provide a framework for understanding the nuanced effects of this halogen substitution. The high electronegativity and low polarizability of fluorine, combined with its ability to participate in non-covalent interactions, introduce a complex interplay of forces that dictate molecular recognition, crystal packing, and potential biological activity.

Hydrogen Bonding and Halogen Bonding

The presence of the fluorine atom in the para-position of the benzoyl group can influence the hydrogen-bonding capabilities of the entire molecule. While the amide moiety itself is a primary site for hydrogen bonding (N-H···O), the fluorine atom can act as a weak hydrogen bond acceptor. More significantly, the electron-withdrawing nature of fluorine can modulate the acidity of nearby C-H groups, potentially promoting the formation of weaker C-H···O or C-H···π interactions.

In the context of halogen bonding, where a halogen atom acts as an electrophilic "donor," fluorine is generally considered a poor participant due to its high electronegativity. However, in specific molecular environments, the region of positive electrostatic potential (σ-hole) on the fluorine can be induced, allowing for weak halogen bonding interactions. Computational studies on other fluorinated aromatic compounds have explored the nature of C-F···X interactions, revealing that their strength and geometry are highly dependent on the surrounding molecular framework.

A comparative analysis of interaction energies, derived from theoretical calculations on model systems, can illustrate the potential contribution of these interactions.

Table 1: Theoretical Interaction Energies of Model Dimers Illustrating the Influence of Fluorine Substitution

| Interacting Dimer Model | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Benzamide Dimer | N-H···O | -7.5 |

| 4-Fluorobenzamide Dimer | N-H···O | -7.2 |

| 4-Fluorobenzamide Dimer | C-H···F | -1.5 |

| Benzene-Fluorobenzene | C-H···π | -2.1 |

| Fluorobenzene Dimer | C-H···F | -1.8 |

Note: The data in this table are representative values based on computational studies of related molecular systems and are intended for illustrative purposes.

Electrostatic and Dispersion Forces

The substitution of hydrogen with fluorine leads to a significant alteration of the molecule's electrostatic potential surface. The region around the fluorine atom becomes distinctly electron-rich, creating a localized area of negative potential. This can lead to repulsive interactions with other electron-rich sites but can also direct the approach of electron-deficient partners.

Theoretical calculations on fluorinated hydrocarbons have shown that C-F···F intermolecular interactions are largely governed by dispersion, although electrostatic contributions can become significant depending on the geometry of the interaction. researchgate.net This is a critical consideration for understanding the crystal packing of this compound, where such interactions may be prevalent.

Table 2: Decomposition of Interaction Energies for Fluorinated Aromatic Dimers from SAPT Analysis

| Dimer System | Electrostatic (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total (kcal/mol) |

| Benzene-Benzene | -1.2 | 2.5 | -0.3 | -3.4 | -2.4 |

| Fluorobenzene-Benzene | -1.5 | 2.8 | -0.4 | -3.6 | -2.7 |

| Fluorobenzene-Fluorobenzene | -1.0 | 3.0 | -0.5 | -3.8 | -2.3 |

Note: This table presents illustrative data from computational studies on similar aromatic systems to demonstrate the energetic components of intermolecular interactions involving fluorine.

π-Stacking and Aromatic Interactions

The electronic perturbation caused by the fluorine atom also extends to the aromatic π-system of the benzoyl ring. The electron-withdrawing effect of fluorine can reduce the electron density of the aromatic ring, influencing its ability to participate in π-stacking and other π-involved interactions. This can affect the geometry and strength of interactions with the N-phenyl and benzyl rings within the same molecule or with neighboring molecules in the solid state.

Applications of N Benzyl 4 Fluoro N Phenylbenzamide in Advanced Chemical Research

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic synthesis, N-benzyl-4-fluoro-N-phenylbenzamide serves as a valuable molecular building block. Organic building blocks are functionalized molecules that act as foundational components for the construction of more complex molecular architectures. sigmaaldrich.com The utility of this compound in this capacity stems from the distinct chemical properties of its constituent parts.

The central amide linkage provides a stable and planar connection point, while the N-benzyl and N-phenyl groups offer sites for further functionalization. The presence of the fluorine atom on one of the phenyl rings is particularly significant. Incorporating fluorine into organic molecules can modulate physical and chemical properties such as lipophilicity, metabolic stability, and acidity with minimal steric impact. sigmaaldrich.com Fluorinated building blocks often exhibit higher thermal stability compared to their non-fluorinated counterparts, a desirable trait in many synthetic applications. sigmaaldrich.com

The synthesis of derivatives based on the N-phenylbenzamide core often involves standard amide bond formation reactions, such as the coupling of a carboxylic acid with an amine using coupling reagents. nih.govnih.gov The this compound structure can be assembled or subsequently modified, allowing chemists to use it as a scaffold to systematically build libraries of related compounds for various screening purposes. Its structure is a confluence of common motifs found in a vast array of organic compounds, making it an adaptable starting point or intermediate in multi-step synthetic pathways. minakem.combldpharm.com

Contributions to Medicinal Chemistry Research as a Chemical Scaffold

The N-phenylbenzamide framework is a prominent chemical scaffold in medicinal chemistry, forming the structural basis for molecules designed to interact with biological targets. A scaffold is a core molecular structure upon which various substituents are attached to create a library of compounds with diverse biological activities. The this compound structure embodies features that make it an excellent candidate for such a role.

The design of bioactive molecules based on the N-phenylbenzamide scaffold involves strategic modifications to optimize interactions with specific biological targets. The rigid amide core helps to position the appended aromatic rings (benzyl and fluorophenyl) in defined spatial orientations, which is crucial for fitting into the binding sites of proteins or nucleic acids.

Key design principles include:

Modulation of Lipophilicity and Polarity: The 4-fluoro substituent is a key feature, as fluorine can alter the molecule's electron distribution and ability to pass through biological membranes. Researchers can systematically replace or add substituents to the aromatic rings to fine-tune the molecule's hydrophobic and hydrophilic balance, which governs its pharmacokinetic properties.

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form critical interactions with amino acid residues in an enzyme's active site or with the bases of DNA.

Aromatic Interactions: The multiple phenyl rings can engage in π-stacking and hydrophobic interactions within the binding pockets of biological targets. The placement and nature of substituents on these rings dictate the strength and specificity of these interactions.

Research on N-phenylbenzamide derivatives has shown that this scaffold can be adapted to target a wide range of biological entities, from viral proteins to parasitic DNA, by applying these design principles. nih.govnih.gov For instance, studies on analogues have demonstrated that the benzene (B151609) ring system is essential for anti-enterovirus 71 (EV71) activity, highlighting the importance of the core aromatic structure in target engagement. nih.gov

Detailed studies on N-phenylbenzamide derivatives have provided valuable insights into their mechanisms of action at the molecular level. By synthesizing a series of analogues and evaluating their biological activity, researchers can establish Structure-Activity Relationships (SAR) that connect specific structural features to functional outcomes.

Antiviral Research: In the development of inhibitors for EV71, a series of N-phenylbenzamide derivatives were synthesized and tested. nih.gov The study revealed that compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was a promising lead, with activity in the low micromolar range against several EV71 strains and significantly lower cytotoxicity than the reference drug Pirodavir. nih.gov The SAR study indicated that the nature and position of substituents on the phenyl rings were critical for both potency and selectivity.

Table 1: Antiviral Activity of a Representative N-phenylbenzamide Derivative Data extracted from a study on EV71 inhibitors. nih.gov

| Compound | Target Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

| 1e | EV71 (HeN an) | 5.7 ± 0.8 | 620 ± 0.0 | 109 |

| Pirodavir | EV71 (HeN an) | 0.4 ± 0.1 | 31 ± 2.2 | 78 |

**IC₅₀: 50% inhibitory concentration. TC₅₀: 50% cytotoxic concentration. SI = TC₅₀/IC₅₀.

Antiparasitic Research: N-phenylbenzamide derivatives have also been investigated as agents against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. nih.gov These compounds have been shown to act as DNA minor groove binders, particularly in the AT-rich kinetoplast DNA (kDNA) of these parasites. nih.gov The mechanism involves the displacement of essential DNA-binding proteins, leading to the disruption of kDNA function and parasite death. nih.gov Studies on different series of analogues showed that bisarylimidamides were potent inhibitors of T. brucei, T. cruzi, and L. donovani. nih.gov The ionization state of the molecules at physiological pH was found to correlate with their DNA binding affinity, demonstrating how subtle chemical modifications can have a profound impact on the mechanism of action. nih.gov

Table 2: Antiprotozoal Activity of N-phenylbenzamide Analogues Data from a study on kinetoplastid parasite inhibitors. nih.gov

| Compound Series | Target Organism | Activity Range | Mechanism |

| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar (µM) | DNA Minor Groove Binding |

| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar (µM) | DNA Binding (Intercalation) |

| Bisarylimidamides | T. brucei, T. cruzi, L. donovani | Sub-micromolar (<1 µM) | DNA Minor Groove Binding |

Potential in Materials Science Research as a Precursor for Novel Materials

The structural attributes of this compound also suggest its potential as a precursor in materials science. The development of new materials with tailored properties is a major focus of modern research, and organic molecules are key components in creating polymers, liquid crystals, and functional thin films.

The combination of aromatic rings and a fluorine atom in this compound is particularly noteworthy.

Thermal Stability: Fluorinated organic compounds often exhibit enhanced thermal stability. sigmaaldrich.com This property makes them attractive for creating polymers and materials that can withstand high temperatures without degradation.

Hydrophobicity and Chemical Resistance: The presence of fluorine can impart hydrophobic (water-repellent) qualities and increase resistance to chemical degradation, similar to the properties of polytetrafluoroethylene (Teflon). sigmaaldrich.com

Optical and Electronic Properties: The conjugated π-systems of the aromatic rings, modified by the electron-withdrawing fluorine atom, could lead to interesting optical or electronic properties. By incorporating this molecule into a polymer chain or a self-assembled monolayer, it might be possible to create materials with specific fluorescence, conductivity, or nonlinear optical responses.

While specific research on using this compound in materials science is not yet widespread, its characteristics make it a promising candidate for exploration as a monomer or additive for creating advanced functional materials.

Exploration in Catalysis and Reaction Development

In the field of catalysis, ligands—molecules that bind to a central metal atom—are crucial for controlling the reactivity and selectivity of chemical reactions. The this compound structure contains features that could be exploited in ligand design. The amide nitrogen and oxygen atoms, as well as the π-systems of the phenyl rings, have the potential to coordinate with metal centers.

By introducing additional coordinating functional groups (e.g., phosphines, pyridyls, or carboxylates) onto the benzyl (B1604629) or phenyl rings, this compound could be transformed into a sophisticated ligand for various catalytic processes, including cross-coupling reactions or asymmetric hydrogenation. The synthesis processes described in patents for related N-phenylbenzamide derivatives demonstrate the chemical tractability of this scaffold for further modification. google.com The development of new catalysts is an ongoing effort in synthetic chemistry, and scaffolds like this provide a robust platform for creating novel ligand architectures. sigmaaldrich.com

Studies in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-stacking, and hydrophobic forces. The ability of a molecule to selectively bind to another is known as molecular recognition, which is fundamental to biological processes and the design of sensors and smart materials.

The research into N-phenylbenzamide derivatives as DNA minor groove binders is a prime example of molecular recognition. nih.gov The scaffold demonstrates the ability to selectively recognize and bind to a specific topology on a large biomolecule through a combination of shape complementarity and directed non-covalent interactions.

The key features of this compound that are relevant to supramolecular chemistry include:

Defined Shape: The rigid amide core and attached rings create a well-defined three-dimensional structure.

Hydrogen Bonding Sites: The amide group provides reliable hydrogen bond donor and acceptor sites.

Aromatic Surfaces: The phenyl rings are ideal for engaging in π-stacking interactions with other aromatic systems.

Fluorine Interactions: The fluorine atom can participate in weaker, yet significant, non-covalent interactions, including fluorine-hydrogen bonds and multipolar interactions, which can contribute to the stability and specificity of a supramolecular assembly.

These properties make this compound and its derivatives excellent subjects for studying the fundamental principles of molecular recognition and for designing new self-assembling systems or synthetic receptors for specific guest molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-4-fluoro-N-phenylbenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with amide bond formation between 4-fluorobenzoic acid derivatives and substituted benzylamines. Key steps include:

- Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) followed by coupling with N-benzylaniline derivatives.

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions. Catalysts like DMAP may enhance coupling efficiency .

- Purification via column chromatography or recrystallization. Yield optimization relies on stoichiometric ratios (e.g., 1.2 equivalents of benzylamine) and inert atmosphere conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., fluorine-induced deshielding at ~7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (229.25 g/mol) and fragmentation patterns .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain in the benzamide core .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, unexpected splitting in F NMR may indicate rotational barriers or polymorphism .

- Crystallographic Analysis : Use SHELXL for single-crystal refinement to resolve ambiguities in dihedral angles or hydrogen bonding .

- Dynamic NMR Studies : Variable-temperature NMR can detect conformational flexibility in the benzyl-phenyl linkage .

Q. What strategies improve yield and selectivity in this compound synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .

- Catalytic Additives : Triethylamine or NaHCO neutralizes HCl byproducts during amide coupling, improving reaction kinetics .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% purity .

Q. How can researchers design biological interaction studies for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with hydrophobic binding pockets (e.g., kinases or GPCRs) due to the compound's aromatic and fluoro-substituted motifs .

- Assay Design :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (k/k) at varying concentrations (1–100 μM).

- Fluorescence Polarization : Screen for competitive displacement using labeled ligands .

- Data Interpretation : Use Hill coefficients to assess cooperativity and IC values for potency comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.